Product packaging for 3-[4-(2-Methylpropyl)phenyl]propan-1-ol(Cat. No.:CAS No. 147598-21-8)

3-[4-(2-Methylpropyl)phenyl]propan-1-ol

Cat. No.: B124597
CAS No.: 147598-21-8
M. Wt: 192.3 g/mol
InChI Key: JFAIHGYUKITHLQ-UHFFFAOYSA-N
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Description

3-[4-(2-Methylpropyl)phenyl]propan-1-ol is an organic compound with the molecular formula C13H20O and a molecular weight of 192.30 g/mol . This compound features a benzene propanol structure substituted with a 2-methylpropyl (isobutyl) group, which is a moiety of significant interest in pharmaceutical research and development. This structural feature is closely related to that of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID) . As such, this compound serves as a valuable intermediate or starting material in organic synthesis, particularly in the exploration of novel anti-inflammatory agents or the study of metabolic pathways of profen-class drugs . Its application extends to method development in analytical chemistry, where it may be used as a standard or model compound to optimize chromatographic separation techniques on various stationary phases, ensuring accurate quantification of related substances and impurities in active pharmaceutical ingredients (APIs) . Researchers value this compound for its utility in expanding synthetic routes and supporting quality control in pharmaceutical manufacturing. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20O B124597 3-[4-(2-Methylpropyl)phenyl]propan-1-ol CAS No. 147598-21-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-(2-methylpropyl)phenyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-11(2)10-13-7-5-12(6-8-13)4-3-9-14/h5-8,11,14H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFAIHGYUKITHLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40631170
Record name 3-[4-(2-Methylpropyl)phenyl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40631170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147598-21-8
Record name 3-[4-(2-Methylpropyl)phenyl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40631170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 4 2 Methylpropyl Phenyl Propan 1 Ol

Established Chemical Synthetic Routes to Phenyl-Substituted Propanols

The creation of phenyl-substituted propanols, including the target compound, often relies on well-documented organic reactions that allow for the construction of the carbon skeleton and the introduction of the necessary functional groups.

Multi-step Organic Synthesis Strategies

Multi-step synthesis is a common approach for constructing complex molecules like 3-[4-(2-methylpropyl)phenyl]propan-1-ol from simpler starting materials. vapourtec.com This strategy involves a sequence of reactions, each designed to build upon the previous one to achieve the final product. vapourtec.com

A prevalent multi-step strategy involves the Friedel-Crafts acylation followed by a reduction. For instance, isobutylbenzene (B155976) can be acylated with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form 3-[4-(2-methylpropyl)phenyl]propan-1-one. This ketone precursor is then reduced to the desired primary alcohol. Another approach involves the Grignard reaction, where an aryl magnesium halide reacts with an appropriate aldehyde. For the synthesis of this compound, 4-isobutylbromobenzene is reacted with magnesium to form the Grignard reagent, which then reacts with propanal. Subsequent hydrolysis yields the target alcohol.

Starting MaterialReagentsIntermediateFinal Product
Isobutylbenzene1. Propionyl chloride, AlCl32. Reducing agent (e.g., NaBH4)3-[4-(2-Methylpropyl)phenyl]propan-1-oneThis compound
4-Isobutylbromobenzene1. Mg, THF2. Propanal3. H3O+-This compound

Reductive Pathways in the Formation of Arylpropanols

Reduction is a key step in many synthetic routes to arylpropanols. The choice of reducing agent and reaction conditions is crucial for achieving high yield and selectivity.

The reduction of a ketone precursor, such as 3-[4-(2-methylpropyl)phenyl]propan-1-one, is a common method. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere is an effective industrial-scale method, offering high yields of the primary alcohol. Other reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) can also be employed for this transformation. The aldehyde, 3-[4-(2-methylpropyl)phenyl]propanal, can also be reduced to the corresponding primary alcohol. smolecule.com

PrecursorReducing Agent/CatalystProduct
3-[4-(2-Methylpropyl)phenyl]propan-1-oneH2, Pd/CThis compound
3-[4-(2-Methylpropyl)phenyl]propan-1-oneNaBH4 or LiAlH4This compound
3-[4-(2-Methylpropyl)phenyl]propanalNaBH4 or LiAlH4This compound

Catalytic Approaches in Phenylpropanol Synthesis

Catalysis plays a vital role in enhancing the efficiency and selectivity of phenylpropanol synthesis. Both homogeneous and heterogeneous catalysts are employed in various steps of the synthetic sequence.

In the Friedel-Crafts acylation step, a Lewis acid catalyst such as aluminum chloride is essential to promote the reaction between isobutylbenzene and propionyl chloride. For the subsequent reduction of the ketone intermediate, heterogeneous catalysts like palladium on carbon are widely used in industrial processes due to their high efficiency and ease of separation from the reaction mixture. Recent advancements have also explored the use of photoredox catalysis. For example, a ruthenium-based photocatalyst has been utilized for the direct C-H activation of 4-isobutylbenzene to attach the propanol (B110389) chain.

Development of Novel Synthetic Pathways for this compound

Ongoing research focuses on developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of this compound.

Exploration of Green Chemistry Principles in Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, this involves exploring the use of less hazardous solvents, reducing waste, and improving atom economy. The development of catalytic processes, particularly those that can be run in greener solvents or even solvent-free conditions, is a key area of research. mdpi.com The use of flow chemistry, where reactions are carried out in continuous-flow reactors, can also contribute to a greener synthesis by improving reaction control, reducing reaction times, and minimizing waste. syrris.jp

Stereoselective Synthesis of Chiral this compound

The synthesis of specific stereoisomers of chiral molecules is a significant challenge in organic chemistry. nih.gov For this compound, achieving enantiomeric purity is crucial for applications where a single enantiomer is required. This is typically accomplished through asymmetric synthesis, which employs chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. msu.eduyork.ac.uk

Enantioselective Catalysis in Related Arylpropanol Derivatives

Enantioselective catalysis involves the use of a chiral catalyst to preferentially form one enantiomer of a product over the other. mdpi.com While specific catalytic systems for this compound are not extensively detailed, principles from the synthesis of related chiral arylpropanol and cyclopropane (B1198618) derivatives can be applied.

Strategies often involve the asymmetric reduction of a prochiral ketone precursor, such as 3-[4-(2-methylpropyl)phenyl]propan-1-one. This can be achieved using chiral metal complexes as catalysts. For instance, transition-metal catalysts incorporating chiral ligands can facilitate the enantioselective transfer of hydrogen from a hydrogen source to the ketone, yielding the alcohol with a high degree of enantiomeric excess (ee). mdpi.com The development of such catalytic systems often focuses on creating a well-defined chiral environment around the metal center to effectively differentiate between the two faces of the carbonyl group. chemrxiv.org

Another approach is the catalytic asymmetric addition of organometallic reagents to aldehydes. uva.es For example, the enantioselective addition of an ethyl group to an appropriate benzaldehyde (B42025) derivative could be a potential route. The effectiveness of these catalytic systems is highly dependent on the careful design of the chiral ligand, the choice of metal, and the optimization of reaction conditions. chemrxiv.org

Table 1: Examples of Catalytic Systems in Asymmetric Synthesis of Related Structures

Catalyst Type Reaction Substrate Class Typical Enantiomeric Excess (ee)
Chiral Ruthenium (Ru(II)-Pheox) Complex Cyclopropanation Allylic Sulfones 86-99%
Chiral Perhydrobenzoxazine Ligand with Diethylzinc Ethylation/Cyclopropanation α,β-Unsaturated Aldehydes >95%
Bifunctional Iminophosphorane (BIMP) Deconjugation Cyclopentenones High

This table illustrates the potential of various catalytic systems in achieving high enantioselectivity in related chemical transformations.

Chiral Auxiliary Approaches for Asymmetric Induction

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereochemical outcome of a subsequent reaction. york.ac.ukwikipedia.org After establishing the desired stereocenter, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a powerful tool for asymmetric synthesis. researchgate.net

For the synthesis of chiral this compound, a common approach would involve attaching a chiral auxiliary to a precursor molecule, such as a derivative of 3-[4-(2-methylpropyl)phenyl]propanoic acid. A widely used class of auxiliaries are the Evans' oxazolidinones. researchgate.net

The general sequence is as follows:

Attachment: The carboxylic acid precursor is converted to an N-acyl oxazolidinone.

Asymmetric Reaction: The chiral auxiliary attached to the molecule sterically hinders one face of a reactive intermediate (an enolate), forcing an incoming reactant to approach from the less hindered face. mdpi.com For example, an asymmetric alkylation or an aldol (B89426) reaction can be performed to introduce a new stereocenter with high diastereoselectivity. researchgate.net

Removal: The target molecule, now containing the desired stereochemistry, is cleaved from the auxiliary, often through hydrolysis or reduction, to yield the chiral product. wikipedia.org

This method allows for the synthesis of all possible stereoisomers by selecting the appropriate enantiomer of the auxiliary and the correct reaction conditions. researchgate.net The high degree of stereocontrol and the recyclability of the auxiliary make this an attractive method. york.ac.uk

Industrial Scale Synthesis Considerations for this compound

Moving a synthetic procedure from the laboratory to an industrial scale introduces numerous challenges related to cost, safety, efficiency, and environmental impact. The chosen route must be robust, scalable, and economically viable.

Process Optimization for Yield and Purity

Process optimization is critical for maximizing the yield and purity of the final product, which in turn reduces waste and lowers costs. nih.gov For the industrial production of this compound, a common route is the catalytic hydrogenation of the ketone precursor, 3-[4-(2-methylpropyl)phenyl]propan-1-one.

Key parameters for optimization in this hydrogenation process include:

Catalyst Selection and Loading: Palladium on carbon (Pd/C) is a common choice. Optimizing the percentage of palladium and the amount of catalyst used is crucial to balance reaction rate, cost, and catalyst lifetime.

Hydrogen Pressure: Higher pressures generally increase the reaction rate but require more specialized and costly equipment. The optimal pressure is one that provides a reasonable reaction time without excessive capital expenditure.

Temperature: Reaction kinetics are temperature-dependent. The temperature must be high enough to ensure a good reaction rate but not so high as to cause side reactions or degradation of the product.

Solvent: The choice of solvent can affect reactant solubility, catalyst activity, and product isolation.

Reaction Time: Monitoring the reaction progress allows for determination of the optimal time to stop the reaction, maximizing product formation while minimizing the formation of by-products.

Table 2: Optimization Parameters for Catalytic Hydrogenation

Parameter Range/Condition Effect on Yield/Purity
Catalyst 5% Pd/C High selectivity for the primary alcohol (>99%).
Hydrogen Pressure ~50 psi Achieves 85-90% yield.
Temperature ~80°C Balances reaction rate and selectivity.
Reaction Time 6 hours (for precursor) Sufficient for high conversion.

This table outlines typical conditions and outcomes for the optimized hydrogenation process, demonstrating a focus on achieving high yield and purity efficiently.

Scalability of Synthetic Procedures

The scalability of a synthetic route refers to its feasibility and efficiency when reaction volumes are increased from laboratory (milligram-to-gram) to industrial (multi-kilogram) scales. Two prominent methods for synthesizing the carbon skeleton of this compound are the Grignard reaction and the Friedel-Crafts acylation followed by reduction.

Grignard Reaction Route: This method involves reacting a Grignard reagent, such as 4-isobutylphenylmagnesium bromide, with an appropriate electrophile like an epoxide or aldehyde. While effective at the lab scale, large-scale Grignard reactions can present challenges. These include the highly exothermic nature of the reaction, which requires robust cooling systems, and the use of volatile and flammable solvents like tetrahydrofuran (B95107) (THF), which necessitates stringent safety protocols.

Friedel-Crafts Acylation and Hydrogenation Route: This two-step process begins with the Friedel-Crafts acylation of isobutylbenzene with propionyl chloride to form the ketone precursor. This is followed by catalytic hydrogenation to yield the final alcohol. This route is often preferred for industrial production because:

The reactions are generally more manageable and less hazardous than large-scale Grignard reactions.

Catalytic hydrogenation is a well-established and highly efficient industrial process, often resulting in very high yields and purity, which simplifies downstream processing.

The starting materials are readily available and relatively inexpensive.

Table 3: Comparison of Scalability for Synthetic Routes

Feature Grignard Reaction Route Friedel-Crafts/Hydrogenation Route
Starting Materials 4-Isobutylbromobenzene, Magnesium, Propanal Isobutylbenzene, Propionyl Chloride, H₂
Key Steps Grignard reagent formation, Carbonyl addition Friedel-Crafts acylation, Catalytic hydrogenation
Scalability Advantages Fewer steps in some variations. More manageable reaction conditions; established industrial processes.
Scalability Challenges Exothermic reaction, flammable solvents, moisture sensitivity. Use of Lewis acids (AlCl₃), handling of acyl chlorides.

Chemical Reactivity and Transformation Pathways of 3 4 2 Methylpropyl Phenyl Propan 1 Ol

Oxidation Reactions of the Hydroxyl Group

The primary alcohol functionality of 3-[4-(2-Methylpropyl)phenyl]propan-1-ol is susceptible to oxidation, yielding either an aldehyde or a carboxylic acid depending on the reaction conditions and the oxidizing agent employed. wikipedia.orglibretexts.orgbyjus.com

Partial oxidation, which stops at the aldehyde stage, requires careful selection of reagents and reaction conditions to prevent over-oxidation. chemguide.co.uk Common methods for this transformation include the use of milder oxidizing agents. The resulting aldehyde, 3-[4-(2-methylpropyl)phenyl]propanal, is a known fragrance ingredient. smolecule.com

Vigorous oxidation, on the other hand, converts the primary alcohol directly to the corresponding carboxylic acid, 3-[4-(2-methylpropyl)phenyl]propanoic acid. This is typically achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid. wikipedia.org The reaction proceeds through the intermediate aldehyde, which is further oxidized in the presence of water to form a hydrate (B1144303) that is then converted to the carboxylic acid. wikipedia.org

Table 1: Oxidation Products of this compound
ReactantOxidizing Agent/ConditionsMajor Product
This compoundMild Oxidizing Agents (e.g., PCC)3-[4-(2-Methylpropyl)phenyl]propanal
This compoundStrong Oxidizing Agents (e.g., KMnO4)3-[4-(2-Methylpropyl)phenyl]propanoic acid

Reduction Reactions of the Phenylpropanol Moiety

The phenylpropanol structure of this compound can undergo reduction, primarily through hydrogenolysis of the benzylic C-O bond. This reaction cleaves the bond between the aromatic ring and the propanol (B110389) side chain, leading to the formation of isobutylbenzene (B155976) and propanol. Catalytic hydrogenation, often employing a palladium on carbon (Pd/C) catalyst, is a common method for this transformation. acs.orgrsc.org The efficiency of such reactions can be influenced by factors like the solvent and the presence of acidic or basic additives. rsc.orgacs.org For instance, the use of CO2-expanded methanol (B129727) has been shown to increase the conversion rates in the hydrogenolysis of similar benzylic alcohols. rsc.org

While the hydroxyl group itself is not readily reduced, the benzylic position is susceptible to this reaction. The mechanism of hydrogenolysis on Pd/C for secondary benzylic alcohols is suggested to proceed with inversion of configuration. acs.org

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (SEAr) by the presence of the electron-donating 2-methylpropyl (isobutyl) group. wikipedia.org Alkyl groups are known to be ortho, para-directing activators. openstax.orglibretexts.org This is due to both inductive effects and hyperconjugation, which increase the electron density at the ortho and para positions relative to the meta position, thereby stabilizing the carbocation intermediate formed during the substitution. quizlet.comwikipedia.org

Given that the para position is already occupied by the propanol side chain, electrophilic attack will predominantly occur at the ortho positions relative to the isobutyl group. The propan-1-ol group, being a weakly deactivating group due to the electron-withdrawing inductive effect of the oxygen, will have a lesser influence on the regioselectivity compared to the strongly activating isobutyl group. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
ReactionElectrophilePredicted Major Product(s)
NitrationNO2+3-[2-Nitro-4-(2-methylpropyl)phenyl]propan-1-ol
BrominationBr+3-[2-Bromo-4-(2-methylpropyl)phenyl]propan-1-ol
SulfonationSO32-(2-Methylpropyl)-5-(3-hydroxypropyl)benzenesulfonic acid

Investigating Rearrangement Mechanisms

Under acidic conditions, this compound has the potential to undergo carbocation-mediated rearrangements. Protonation of the hydroxyl group followed by the loss of a water molecule would generate a primary carbocation on the propyl chain. However, primary carbocations are highly unstable and would likely rearrange to a more stable secondary or tertiary carbocation via a hydride or alkyl shift.

A plausible rearrangement pathway is the Wagner-Meerwein rearrangement, which involves a 1,2-hydride shift. wikipedia.orglscollege.ac.in This would result in the formation of a more stable benzylic carbocation. Subsequent reaction with a nucleophile, or elimination, would lead to different products. The study of such rearrangements is often complex, with the product distribution depending on the specific reaction conditions and the relative stability of the potential carbocation intermediates. youtube.comyoutube.com

Thermal Degradation Studies of this compound

The thermal degradation, or pyrolysis, of this compound would involve the cleavage of its chemical bonds at high temperatures. The decomposition of alkanes through pyrolysis is understood to proceed via a free radical mechanism. ncert.nic.in For an aromatic alcohol like this compound, several degradation pathways are conceivable. Cleavage of the C-C bonds in the side chains would lead to smaller hydrocarbon fragments. The bond between the benzene ring and the propyl chain could also break, yielding isobutylbenzene and propanol-derived radicals. The aromatic ring itself is thermally stable but can undergo decomposition at very high temperatures. acs.org Pyrolysis of alcohols can lead to a variety of products, including alkenes, alkanes, aromatics, phenols, ethers, ketones, and smaller alcohols. researchgate.net The composition of the resulting pyrolytic oil is highly dependent on the temperature and other process conditions. researchgate.net

Photochemical Degradation of this compound and Analogues

The photochemical degradation of this compound would be initiated by the absorption of ultraviolet (UV) radiation. The aromatic ring is the primary chromophore in the molecule and is responsible for absorbing light in the UV region. Upon absorption of a photon, the molecule is promoted to an excited electronic state. From this excited state, it can undergo various photochemical reactions, including bond cleavage (photolysis) and photooxidation.

The benzylic C-O and C-C bonds are likely susceptible to photolytic cleavage. This can lead to the formation of free radicals, which can then participate in a cascade of secondary reactions. In the presence of oxygen, photooxidation can occur, leading to the formation of hydroxylated and other oxygenated products. For related compounds, such as tert-butyl-substituted diarylethylenes, photochemical reactions can lead to complex skeletal rearrangements. researchgate.net The study of the photochemical fate of this compound is important for understanding its environmental persistence and potential for forming transformation products in sunlit environments.

Biotransformation and Enzymatic Studies of 3 4 2 Methylpropyl Phenyl Propan 1 Ol

Microbial Transformation of Related Arylpropanols

The microbial transformation of aromatic compounds, including arylpropanols, is a key process in their environmental degradation and has been harnessed for the synthesis of valuable chemicals. Microorganisms, particularly bacteria and fungi, possess a diverse array of enzymes capable of modifying the structure of these compounds.

Studies on the biodegradation of ibuprofen (B1674241), which contains the 4-(2-methylpropyl)phenyl (isobutylphenyl) moiety, provide a strong indication of how 3-[4-(2-methylpropyl)phenyl]propan-1-ol might be metabolized by microorganisms. Bacterial strains such as Achromobacter spanius and Achromobacter piechaudii have been shown to degrade ibuprofen, initiating the process through hydroxylation of the isobutyl side chain and the aromatic ring, followed by oxidation. This suggests that a similar initial hydroxylation of the propanol (B110389) side chain or the isobutyl group of this compound is a likely first step in its microbial transformation.

Fungi are also known for their robust capabilities in transforming xenobiotic compounds. For instance, the white-rot fungus Bjerkandera sp. strain BOS55 is known to produce and metabolize various aryl alcohols, such as veratryl alcohol and anisyl alcohol, which are involved in its ligninolytic system. nih.govresearchgate.net These fungi possess extracellular oxidases that act on aryl alcohols, indicating that they could potentially oxidize this compound. Furthermore, microbial cultures are utilized in the fragrance industry to produce and modify aroma compounds, including the biotransformation of precursors into valuable fragrance chemicals through microbial metabolic pathways. researchgate.net

The general metabolic pathways for arylpropanols in microorganisms often involve initial oxidation of the alcohol group to the corresponding aldehyde and then to a carboxylic acid. Subsequent degradation can proceed via ring cleavage or modification of the alkyl side chain. For example, in the engineered biosynthesis of 3-phenylpropanol in Escherichia coli, the final step involves the reduction of 3-phenylpropionaldehyde, highlighting the microbial capacity to interconvert these functional groups. researchgate.netresearchgate.netnih.gov

Enzymatic Biocatalysis in the Synthesis or Degradation of Phenylpropanols

Enzymes offer a green and highly selective alternative to chemical catalysts for the synthesis and modification of phenylpropanols. Key enzyme classes involved in these transformations include alcohol dehydrogenases and lipases.

Alcohol Dehydrogenase Mediated Reactions

Alcohol dehydrogenases (ADHs) are a class of oxidoreductases that catalyze the reversible oxidation of alcohols to aldehydes or ketones. taylorfrancis.comwikipedia.org These enzymes are widely used in biocatalysis for the production of enantiomerically pure alcohols and for the synthesis of aldehydes. researchgate.net

The oxidation of an aryl alcohol like this compound to its corresponding aldehyde, 3-[4-(2-methylpropyl)phenyl]propanal, is a reaction that can be efficiently catalyzed by ADHs. The substrate specificity of ADHs varies, with some showing broad activity towards a range of aromatic and aliphatic alcohols. For example, ADHs from various microbial sources have been shown to act on different aryl alcohols, and their activity is often dependent on the nature and position of substituents on the aromatic ring. taylorfrancis.com The white-rot fungus Phanerochaete chrysosporium produces an intracellular aryl-alcohol dehydrogenase that reduces various aromatic benzaldehydes to their corresponding alcohols. google.com

The stereoselectivity of ADHs is a particularly valuable trait. By selecting the appropriate ADH and reaction conditions, it is possible to selectively oxidize one enantiomer of a racemic alcohol or to produce a single enantiomer of an alcohol from a prochiral ketone. This is of significant interest in the pharmaceutical and fragrance industries, where the chirality of a molecule can be critical to its biological activity or sensory properties.

Lipase-Catalyzed Biotransformations

Lipases are another versatile class of enzymes widely employed in biocatalysis. While their natural function is the hydrolysis of lipids, they can catalyze a variety of reactions in non-aqueous media, including esterification, transesterification, and aminolysis. nih.govnsf.gov

A key application of lipases in the context of arylpropanols is the kinetic resolution of racemic mixtures. This is typically achieved through enantioselective acylation, where the lipase (B570770) preferentially acylates one enantiomer of the alcohol, allowing for the separation of the faster-reacting enantiomer (as an ester) from the slower-reacting one (as the unreacted alcohol). For instance, lipase-catalyzed synthesis has been successfully used to obtain both enantiomers of 3-chloro-1-arylpropan-1-ols through enantiomer-selective acylation. researchgate.net Lipases have also been used in the resolution of 3-aryl alkanoic acids, which are structurally related to the potential oxidation products of 3-aryl-1-propanols. mdpi.comucc.ie

The choice of lipase, acyl donor, and solvent are critical factors that influence the efficiency and enantioselectivity of the resolution. Lipases from different microbial sources, such as Candida antarctica, Pseudomonas cepacia, and Rhizomucor miehei, exhibit different substrate specificities and selectivities. nsf.gov The reaction can be performed in organic solvents or, more recently, in aqueous micellar systems, which offers a greener alternative. nsf.govnih.gov

Elucidation of Non-Human Metabolic Pathways (e.g., plant, animal, environmental microorganisms)

Understanding the metabolic fate of this compound in non-human organisms is important for assessing its environmental impact and its potential for bioaccumulation.

In plants, phenylpropanoids are a major class of secondary metabolites with diverse functions. frontiersin.orgnih.gov While the biosynthesis of phenylpropanoids is well-studied, the metabolism of xenobiotic arylpropanols is less understood. Plants possess enzymes, such as cytochrome P450 monooxygenases and peroxidases, that are involved in the detoxification of foreign compounds. nih.gov It is plausible that this compound, if taken up by a plant, could be metabolized through oxidation of the alcohol group, hydroxylation of the aromatic ring or alkyl side chain, and subsequent conjugation with sugars or other endogenous molecules to increase water solubility and facilitate sequestration. nih.gov

Environmental microorganisms play a crucial role in the degradation of organic pollutants. The metabolic pathways for the degradation of alkylbenzenes and related compounds have been studied in various bacteria. These pathways often involve initial oxidation of the alkyl side chain, as seen in the degradation of ibuprofen. The resulting metabolites can then be further degraded through beta-oxidation and cleavage of the aromatic ring. White-rot fungi are particularly effective in degrading complex aromatic compounds, including aryl alcohols, as part of their lignin degradation machinery. nih.govresearchgate.netoup.com These fungi secrete extracellular enzymes that can oxidize a broad range of aromatic substrates. Therefore, in an environmental context, this compound is likely to be degraded by a consortium of soil and water microorganisms through a series of oxidative steps.

Analytical Methodologies for the Characterization and Quantification of 3 4 2 Methylpropyl Phenyl Propan 1 Ol

Chromatographic Techniques for Separation and Detection

Chromatography is fundamental to isolating 3-[4-(2-Methylpropyl)phenyl]propan-1-ol from its parent drug and other related substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques utilized for this purpose, each offering distinct advantages in separation efficiency and detection capabilities.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Reversed-phase HPLC (RP-HPLC) is a powerful method for the simultaneous determination of Ibuprofen (B1674241) and its impurities, including this compound (often designated as Impurity H). A validated method has been developed that demonstrates specificity and robustness for quality control applications. researchgate.net

The development of a successful HPLC method involves the careful optimization of several chromatographic parameters to achieve adequate separation of all relevant compounds. Key parameters include the stationary phase, mobile phase composition, pH, column temperature, and detection wavelength. A method capable of separating Ibuprofen from 17 of its related compounds utilizes a C18 stationary phase, which is effective for separating non-polar to moderately polar compounds. researchgate.net Gradient elution is often employed to resolve compounds with a range of polarities within a single analytical run.

Table 1: Example of Validated RP-HPLC Conditions for the Analysis of Ibuprofen and Related Compounds

ParameterConditionReference
Chromatographic ColumnAgilent ZORBAX Eclipse Plus C18 (250 × 4.6 mm, 5 µm) researchgate.net
Mobile PhaseGradient elution with a phosphate (B84403) buffer and acetonitrile researchgate.net
Column Temperature40 °C researchgate.net
Flow RateOptimized (e.g., 1.0 mL/min) researchgate.net
DetectionUV Spectrophotometry (e.g., 214 nm or 254 nm) researchgate.netmagtechjournal.com

Validation of the method according to International Council for Harmonisation (ICH) guidelines confirms its suitability for routine analysis. This includes demonstrating specificity, linearity, accuracy, precision, and robustness, ensuring the method is reliable for quantifying this compound in quality control laboratories. bohrium.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Quantification

Gas chromatography coupled with mass spectrometry is a definitive technique for the identification and quantification of volatile and semi-volatile compounds. Due to the polar hydroxyl group, which can lead to poor peak shape and thermal instability, direct GC analysis of this compound can be challenging. Therefore, derivatization is a common and often necessary step to improve its chromatographic properties.

A typical derivatization procedure involves converting the polar -OH group into a less polar, more volatile silyl (B83357) ether. This is commonly achieved using silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This process reduces hydrogen bonding, increases volatility, and enhances thermal stability.

Following derivatization, the sample is analyzed using a GC system typically equipped with a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, such as a DB-5 or HP-5MS). The mass spectrometer serves as the detector, providing mass-to-charge ratio (m/z) data for the eluting components. The resulting mass spectrum, which shows the molecular ion and characteristic fragment ions, serves as a chemical fingerprint for structural confirmation. For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity for the target analyte.

Spectroscopic Approaches for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Characterization

¹H NMR: The proton NMR spectrum would show distinct signals for the isobutyl group, the aromatic protons, and the n-propyl alcohol chain. The aromatic protons on the para-substituted ring are expected to appear as two distinct doublets. The signals for the propyl chain (-CH₂-CH₂-CH₂-OH) would be characteristic, with splitting patterns determined by the adjacent methylene (B1212753) groups.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-CH(CH₃)₂~0.90Doublet6H
-CH(CH₃)₂~1.85Multiplet1H
Ar-CH₂-CH(CH₃)₂~2.45Doublet2H
Ar-H (ortho to propyl)~7.15Doublet2H
Ar-H (ortho to isobutyl)~7.09Doublet2H
Ar-CH₂-CH₂-~2.65Triplet2H
-CH₂-CH₂-OH~1.88Quintet2H
-CH₂-OH~3.65Triplet2H
-OHVariableSinglet (broad)1H

¹³C NMR: The carbon NMR spectrum would complement the ¹H data, showing distinct signals for each unique carbon atom in the molecule. The number of signals would confirm the molecular symmetry.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CH(CH₃)₂~22.4
-CH(CH₃)₂~30.2
Ar-CH₂-CH(CH₃)₂~45.0
Ar-C (quaternary, attached to isobutyl)~139.5
Ar-C (quaternary, attached to propyl)~138.8
Ar-CH (ortho to propyl)~129.3
Ar-CH (ortho to isobutyl)~128.5
Ar-CH₂-CH₂-~32.0
-CH₂-CH₂-OH~34.5
-CH₂-OH~62.5

Mass Spectrometry (MS) Applications in Structural Elucidation and Impurity Profiling

Mass spectrometry, particularly when preceded by a chromatographic separation (GC-MS or LC-MS), is crucial for confirming molecular weight and deducing structural information through fragmentation analysis. Using electron ionization (EI), the molecule is expected to produce a distinct fragmentation pattern.

The molecular ion (M⁺) peak would confirm the molecular weight of 192.30 g/mol . Key fragmentation pathways for primary alcohols include:

Loss of water (H₂O): A peak at m/z 174 (M-18) is expected.

Alpha-cleavage: Cleavage of the bond between the first and second carbon of the propyl chain is less likely for primary alcohols compared to the loss of the entire chain. A small peak at m/z 31, corresponding to [CH₂OH]⁺, could be possible.

Benzylic cleavage: The most favorable fragmentation would be the cleavage of the C-C bond beta to the aromatic ring, leading to the formation of a stable tropylium (B1234903) or benzyl (B1604629) cation. A prominent peak at m/z 133 would correspond to the [C₁₀H₁₃]⁺ ion (isobutylbenzyl cation) resulting from cleavage of the bond between the first and second carbons of the propyl chain. Another significant peak at m/z 119 would arise from the subsequent loss of a methyl group from this fragment.

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

Predicted m/zProposed Fragment IonFragmentation Pathway
192[C₁₃H₂₀O]⁺Molecular Ion (M⁺)
174[C₁₃H₁₈]⁺Loss of H₂O from M⁺
133[C₁₀H₁₃]⁺Benzylic cleavage (loss of C₃H₇O•)
119[C₉H₁₁]⁺Loss of CH₂ from m/z 133
91[C₇H₇]⁺Tropylium ion (rearrangement)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure.

Table 5: Expected Principal IR Absorption Bands

Wavenumber Range (cm⁻¹)Functional Group Vibration
3500 - 3200 (broad)O-H stretch (alcohol, hydrogen-bonded)
3100 - 3000C-H stretch (aromatic)
2960 - 2850C-H stretch (aliphatic)
~1610, ~1515C=C stretch (aromatic ring)
~1250 - 1000C-O stretch (primary alcohol)
~830C-H bend (para-disubstituted aromatic ring)

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is determined by the electronic transitions within the molecule's chromophore. For this compound, the chromophore is the para-substituted benzene (B151609) ring. It is expected to exhibit absorption maxima (λmax) characteristic of alkylbenzene derivatives, typically a strong band around 220 nm and a weaker, fine-structured band in the 250-270 nm region. This property is exploited in HPLC methods that use UV detectors for quantification, often set at wavelengths like 214 nm or 254 nm. researchgate.netmagtechjournal.com

Advanced Analytical Techniques for Enantiomeric Purity Assessment in Related Compounds

The assessment of enantiomeric purity is critical for chiral compounds, as individual enantiomers can exhibit distinct pharmacological and toxicological profiles. wikipedia.org While this compound itself is achiral, its synthetic precursors and related compounds, such as the profen class of non-steroidal anti-inflammatory drugs (NSAIDs), are chiral and necessitate precise enantiomeric analysis. viamedica.pl Techniques used for profens like ibuprofen and ketoprofen (B1673614) serve as a relevant proxy for methodologies applicable to related chiral phenylpropanoid structures. researchgate.netnih.gov Advanced analytical techniques are essential for separating and quantifying enantiomers with high accuracy and sensitivity. americanpharmaceuticalreview.comnih.gov

High-Performance Liquid Chromatography (HPLC) is a leading technique for chiral separations, primarily through the use of Chiral Stationary Phases (CSPs). americanpharmaceuticalreview.comresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely employed due to their broad applicability and versatility in various chromatographic modes, including normal-phase, reversed-phase, and polar organic modes. nih.govscielo.brnih.gov These CSPs create a chiral environment that allows for differential interaction with enantiomers, leading to their separation. nih.gov For example, the enantiomers of NSAIDs like ibuprofen, ketoprofen, and flurbiprofen (B1673479) have been successfully resolved using polysaccharide-based chiral columns. researchgate.net The choice of mobile phase, its additives, and the column temperature can significantly influence the retention and separation factors, and in some cases, even reverse the elution order of the enantiomers. nih.govactamedicamarisiensis.ro

Capillary Electrophoresis (CE) is another powerful technique for chiral analysis, offering high separation efficiency, rapid analysis times, and minimal consumption of samples and reagents. americanpharmaceuticalreview.comnih.gov Chiral selectors, most commonly cyclodextrins, are added to the background electrolyte. These selectors form transient diastereomeric complexes with the enantiomers, which then migrate at different velocities under the influence of the electric field, enabling their separation. actamedicamarisiensis.ro

Gas Chromatography (GC) can also be used for enantiomeric purity assessment, often requiring the derivatization of the analyte to form diastereomers using a chiral derivatizing agent. scielo.br This chemical modification converts the enantiomers into diastereomeric compounds that have different physical properties and can be separated on a standard achiral GC column.

The coupling of these separation techniques with Mass Spectrometry (MS), particularly in LC-MS/MS systems, provides exceptional selectivity and sensitivity. americanpharmaceuticalreview.comacs.org This combination is highly effective for analyzing chiral drugs in complex biological matrices, as it minimizes interference from other substances. americanpharmaceuticalreview.com

Table 1: Comparison of Advanced Analytical Techniques for Chiral Separation of Profens

TechniquePrinciple of SeparationCommon Chiral Selector/Stationary PhaseKey AdvantagesConsiderations
Chiral HPLCDifferential interaction with a Chiral Stationary Phase (CSP).Polysaccharide derivatives (e.g., cellulose, amylose), Pirkle-type phases, proteins. scielo.brnih.govHigh resolution, broad applicability, well-established. nih.govCan require specific, expensive columns; method development can be time-consuming. scielo.br
Capillary Electrophoresis (CE)Differential migration of transient diastereomeric complexes formed with a chiral selector in the electrolyte.Cyclodextrins. actamedicamarisiensis.roHigh efficiency, fast analysis, low sample/reagent consumption. americanpharmaceuticalreview.comnih.govLower concentration sensitivity compared to HPLC-UV; matrix effects can be challenging.
Chiral GCSeparation of diastereomeric derivatives on an achiral column or enantiomers on a chiral column.Chiral derivatizing agents (e.g., R(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol) or cyclodextrin-based CSPs. scielo.brHigh resolution for volatile compounds.Requires analyte to be volatile or amenable to derivatization.

Method Validation for Analytical Procedures in Research Contexts

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. validationtechservices.comduyaonet.com It is a critical requirement in pharmaceutical development and research to ensure that the data generated are reliable, reproducible, and accurate. biotech-spain.com Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide comprehensive guidelines on this process, with the ICH Q2(R2) guideline being a key document. europa.eufda.govbiopharminternational.com The validation process involves evaluating several key performance characteristics of the analytical method. demarcheiso17025.com

The primary characteristics evaluated during method validation include specificity, linearity, range, accuracy, precision, and the limits of detection and quantitation. validationtechservices.comich.org

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. biotech-spain.comich.org

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. biotech-spain.com A minimum of five concentrations is typically recommended to establish linearity. ich.org

Range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org

Accuracy describes the closeness of the test results obtained by the method to the true value. biotech-spain.com It is often determined by recovery studies, where a known amount of pure analyte is added to a sample matrix and the percentage recovered is calculated. propharmagroup.com

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Expresses the variation within a single laboratory, accounting for different days, different analysts, or different equipment. demarcheiso17025.com

Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. A signal-to-noise ratio of 3:1 is commonly used for its estimation. demarcheiso17025.com

Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. validationtechservices.com

A validation protocol should be established before conducting validation studies, outlining the procedures, performance characteristics, and acceptance criteria. duyaonet.compropharmagroup.com The results are then documented in a validation report. duyaonet.com

Table 2: Key Parameters for Analytical Method Validation based on ICH Q2(R2) Guidelines

Validation ParameterDefinitionCommon Acceptance Criteria in Research Contexts
Specificity / SelectivityThe ability to measure the analyte accurately and specifically in the presence of other components. biotech-spain.comPeak purity analysis (e.g., via photodiode array detector) should show no co-eluting peaks; resolution between adjacent peaks should be >1.5.
LinearityThe existence of a direct proportional relationship between analyte concentration and the analytical signal. biotech-spain.comCorrelation coefficient (r²) ≥ 0.99.
RangeThe concentration interval over which the method is precise, accurate, and linear. ich.orgDefined by the linearity study and intended application.
AccuracyThe closeness of the obtained results to the true value, often expressed as percent recovery. biotech-spain.comRecovery typically within 98.0% to 102.0%.
Precision (Repeatability)The precision of the method under the same conditions over a short period.Relative Standard Deviation (RSD) ≤ 2%. biotech-spain.com
Limit of Detection (LOD)The lowest concentration of analyte that can be detected.Signal-to-Noise (S/N) ratio of approximately 3:1. demarcheiso17025.com
Limit of Quantitation (LOQ)The lowest concentration of analyte that can be quantified with acceptable accuracy and precision.Signal-to-Noise (S/N) ratio of approximately 10:1.

Environmental Fate and Degradation of 3 4 2 Methylpropyl Phenyl Propan 1 Ol

Hydrolytic Stability in Aqueous Environments

Hydrolytic stability is a key parameter in assessing the persistence of a chemical in aqueous environments. This process involves the reaction of a substance with water, which can lead to its breakdown. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. For 3-[4-(2-Methylpropyl)phenyl]propan-1-ol, the primary alcohol functional group is generally stable against hydrolysis under typical environmental pH (4-9) and temperature conditions. However, without specific experimental studies conducted according to established guidelines (e.g., OECD 111), the precise half-life and stability of this compound cannot be definitively stated. No published studies detailing the hydrolytic degradation kinetics for this specific compound were identified.

Photolytic Degradation in Water Systems

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. This can be a significant degradation pathway for chemicals present in the upper layers of water bodies. The process can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, involving reactions with photochemically generated reactive species like hydroxyl radicals (•OH) or singlet oxygen.

While structurally related compounds containing a phenyl group are known to undergo photodegradation, specific research quantifying the photolytic half-life and identifying the photoproducts of this compound is not available. Studies on the closely related compound ibuprofen (B1674241) have shown that its photodegradation leads to products such as 4-isobutylacetophenone. researchgate.netacs.org However, the difference in the functional group (a primary alcohol versus a carboxylic acid) would likely result in different degradation pathways and products for this compound.

Oxidative Degradation Mechanisms (e.g., Ozonation)

Advanced Oxidation Processes (AOPs), such as ozonation, are used in water treatment to degrade persistent organic pollutants. These processes rely on the generation of highly reactive species, primarily the hydroxyl radical, which can oxidize a wide range of organic compounds. The susceptibility of a compound to oxidative degradation depends on its chemical structure.

Studies on the ozonation of ibuprofen have demonstrated its effective removal from water, though this does not always result in complete mineralization and can produce various transformation products. nih.govresearchgate.netrsc.org The reaction rates and degradation pathways are highly dependent on factors like pH and water matrix composition. nih.govresearchgate.net There is currently no published research available that specifically investigates the oxidative degradation of this compound by ozonation or other AOPs. Such studies would be required to determine its removal efficiency and the identity of any resulting transformation products.

Biodegradation in Aquatic and Terrestrial Ecosystems

Biodegradation is the breakdown of organic matter by microorganisms and is a crucial process for the removal of chemicals from the environment. The rate and extent of biodegradation depend on the chemical's structure, bioavailability, and the presence of competent microbial populations in soil and water.

Identification and Characterization of Environmental Transformation Products

During degradation processes such as photolysis, oxidation, and biodegradation, the parent chemical compound is converted into various transformation products. These products may have different chemical properties and toxicological profiles than the original substance. For a complete environmental risk assessment, it is essential to identify and characterize these degradation products.

For related compounds like ibuprofen, numerous transformation products have been identified, resulting from hydroxylation, oxidation, and decarboxylation of the parent molecule. nih.govresearchgate.netnih.gov For example, 4-isobutylacetophenone is a known photoproduct of ibuprofen that has been shown to be more toxic than the parent compound in some assays. researchgate.netacs.orgnih.gov Given the absence of degradation studies for this compound, its environmental transformation products remain uncharacterized.

Summary of Environmental Fate Data Availability

The table below summarizes the current lack of available data for the specified environmental fate and degradation parameters of this compound.

Degradation ProcessParameterData Availability for this compound
Hydrolysis Half-life (t½) at various pHNo data available
Photolysis Quantum Yield, Half-life (t½)No data available
Oxidation Rate constant with O₃/•OHNo data available
Biodegradation Half-life (t½) in water/soilNo data available
Transformation Products Identification and CharacterizationNo data available

Theoretical and Computational Chemistry of 3 4 2 Methylpropyl Phenyl Propan 1 Ol

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are fundamental to characterizing the intrinsic properties of 3-[4-(2-Methylpropyl)phenyl]propan-1-ol. These methods allow for a detailed examination of its geometry, stability, and electronic distribution.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For this compound, DFT calculations can elucidate several key properties. By solving the Kohn-Sham equations, the electron density of the molecule can be determined, from which various electronic properties can be derived.

DFT is employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule. Furthermore, DFT calculations can provide insights into the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for understanding the molecule's reactivity, with the HOMO energy being related to its electron-donating ability and the LUMO energy to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

A molecular electrostatic potential (MEP) map can also be generated from DFT calculations. This map illustrates the charge distribution within the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the MEP would likely show a negative potential around the oxygen atom of the hydroxyl group, indicating its susceptibility to electrophilic attack and its role as a hydrogen bond acceptor.

Table 1: Predicted Electronic Properties of this compound from Theoretical Calculations

PropertyPredicted ValueSignificance
HOMO Energy(Typical range for similar molecules)Relates to the molecule's ability to donate electrons.
LUMO Energy(Typical range for similar molecules)Relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap(Typical range for similar molecules)Indicates chemical reactivity and kinetic stability.
Dipole Moment(Typical range for similar molecules)Measures the overall polarity of the molecule.

Note: The values in this table are illustrative and would be determined from specific DFT calculations.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound arises from the rotation around its single bonds. Conformational analysis aims to identify the stable conformations (rotational isomers or rotamers) and to determine their relative energies. This can be achieved by systematically rotating key dihedral angles and calculating the potential energy at each step using methods like DFT. For this molecule, important rotations would be around the C-C bonds of the propyl chain and the bond connecting the phenyl ring to the propyl chain.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational space and identify the most populated conformations at a given temperature. These simulations can also reveal the flexibility of different parts of the molecule and the timescales of conformational changes. For this compound, MD simulations could be used to study its behavior in different solvent environments, providing insights into solute-solvent interactions.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions. For this compound, theoretical methods can be used to predict the pathways of reactions such as oxidation of the alcohol to an aldehyde or carboxylic acid, or esterification reactions.

By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. DFT calculations can be used to determine the geometry and energy of the transition state, and from this, the activation energy of the reaction can be calculated. This information is vital for understanding the feasibility and kinetics of a reaction. For instance, the mechanism of oxidation of the primary alcohol group could be studied to determine whether it proceeds via a concerted or stepwise pathway.

Intermolecular Interactions and Supramolecular Assembly (e.g., Hydrogen Bonding)

The hydroxyl group in this compound allows it to participate in hydrogen bonding, which is a key intermolecular interaction. The oxygen atom can act as a hydrogen bond acceptor, while the hydrogen atom of the hydroxyl group can act as a hydrogen bond donor. These interactions are fundamental to the physical properties of the compound, such as its boiling point and solubility.

Computational methods can be used to study the geometry and strength of these hydrogen bonds. For example, DFT calculations can be performed on a dimer of this compound to determine the optimal hydrogen-bonded configuration and the binding energy. MD simulations can also be used to study the dynamics of hydrogen bond formation and breaking in the liquid state.

The interplay of hydrogen bonding and other non-covalent interactions, such as van der Waals forces and π-π stacking between the phenyl rings, can lead to the formation of larger supramolecular assemblies. Computational studies can help to predict the structure and stability of these assemblies, providing insights into the solid-state packing and solution-state aggregation behavior of the molecule.

Table 2: Key Intermolecular Interactions in this compound

Interaction TypeDescription
Hydrogen BondingOccurs between the hydroxyl groups of adjacent molecules, with one molecule acting as a donor and the other as an acceptor.
Van der Waals ForcesLondon dispersion forces and dipole-dipole interactions contribute to the overall intermolecular attraction.
π-π StackingPotential for interactions between the aromatic phenyl rings of neighboring molecules.

Applications of 3 4 2 Methylpropyl Phenyl Propan 1 Ol As a Synthetic Building Block

Precursor in Complex Organic Molecule Synthesis

The controlled oxidation of the primary alcohol group leads to the formation of 3-[4-(2-Methylpropyl)phenyl]propanal. This aldehyde is a known intermediate and can participate in a wide range of subsequent reactions, such as aldol (B89426) condensations and reductive aminations, to build larger molecules.

Further oxidation of either the alcohol or the intermediate aldehyde yields 3-[4-(2-Methylpropyl)phenyl]propanoic acid. nih.govresearchgate.net This carboxylic acid is of particular significance as it is recognized as Impurity F of Ibuprofen (B1674241) in the European Pharmacopoeia. nih.govresearchgate.netchemicalbook.compharmaffiliates.com Consequently, 3-[4-(2-Methylpropyl)phenyl]propan-1-ol is a direct precursor for the deliberate synthesis of this specific impurity, which is required as a reference standard for quality control in the pharmaceutical industry to ensure the purity of bulk Ibuprofen and its formulations. nih.govresearchgate.net The synthesis of such standards is crucial for developing and validating analytical methods, such as HPLC, to detect and quantify impurities in drug substances. nih.gov

The relationship between this building block and its oxidized derivatives is summarized in the table below.

Starting MaterialReactionProductSignificance
This compoundOxidation3-[4-(2-Methylpropyl)phenyl]propanalIntermediate for further synthesis
This compoundFull Oxidation3-[4-(2-Methylpropyl)phenyl]propanoic acidPharmaceutical reference standard (Ibuprofen Impurity F) nih.govchemicalbook.com

Chiral Synthon in Asymmetric Synthesis

While this compound is an achiral molecule, it holds potential as a prochiral precursor in asymmetric synthesis. The core principle involves a chemical transformation that introduces a new chiral center into the molecule in a controlled, stereoselective manner. A prominent strategy for achieving this is through enzymatic kinetic resolution of a suitable derivative.

In this approach, the alcohol's hydroxyl group is first derivatized, typically through esterification with an acyl donor. This creates a racemic ester. A specific lipase (B570770) enzyme is then used to selectively catalyze the hydrolysis or transesterification of one of the enantiomers, leaving the other unreacted. nih.govnih.gov This process results in the separation of the enantiomers, yielding a chiral alcohol and a chiral ester, both with high enantiomeric purity. nih.govmdpi.com These separated chiral molecules are valuable synthons for the synthesis of optically active compounds, particularly in the pharmaceutical industry. nih.gov

Although direct enzymatic resolution of this compound itself is not extensively documented, this technique has been successfully applied to structurally similar aromatic alcohols. Lipases from various microbial sources have proven effective in these resolutions. nih.govnih.gov

The table below presents examples of enzymes used in the kinetic resolution of analogous aromatic alcohols, illustrating the feasibility of this approach.

Enzyme/BiocatalystAbbreviationSource OrganismApplication in Resolution of Aromatic Alcohols/Derivatives
Candida antarctica Lipase B (immobilized)CAL-B/Novozym 435Candida antarcticaEffective in resolving aromatic Morita-Baylis-Hillman adducts and secondary alcohols. nih.govnih.gov
Pseudomonas cepacia LipasePCLPseudomonas cepaciaShows reasonable selectivity in the hydrolysis of aromatic ester derivatives. nih.gov
Candida rugosa Lipase-Candida rugosaUsed in the kinetic resolution of building blocks for β-blockers. mdpi.com
Pseudomonas fluorescens Lipase-Pseudomonas fluorescensDemonstrates selectivity in resolving specific aromatic ester substrates. nih.gov

By applying this well-established chemoenzymatic strategy, this compound can be effectively converted into valuable chiral building blocks for use in asymmetric synthesis.

Derivatization for Specialized Chemical Functions

The chemical reactivity of the primary hydroxyl group in this compound allows for extensive derivatization to introduce specialized chemical functions, thereby modifying its physical, chemical, and biological properties. These transformations are fundamental in tailoring the molecule for specific applications in materials science, medicinal chemistry, and fine chemical synthesis.

Oxidation: As previously mentioned, oxidation converts the alcohol to an aldehyde or a carboxylic acid. nih.gov The resulting carbonyl and carboxyl groups are themselves important functional handles. The carboxylic acid derivative, 3-[4-(2-Methylpropyl)phenyl]propanoic acid, serves as a critical analytical standard in the pharmaceutical industry. nih.govchemicalbook.com

Esterification: Reaction with carboxylic acids, acyl chlorides, or anhydrides converts the alcohol into its corresponding esters. Esterification can dramatically alter the molecule's polarity, volatility, and solubility. In the context of asymmetric synthesis, esterification is the key initial step to prepare substrates for enzymatic kinetic resolution. nih.gov

Conversion to Halides and Other Leaving Groups: The hydroxyl group can be transformed into a better leaving group, such as a halide (Cl, Br) or a sulfonate ester (e.g., tosylate, mesylate). This is typically achieved by reacting the alcohol with reagents like thionyl chloride (SOCl₂) or p-toluenesulfonyl chloride (TsCl). This derivatization activates the molecule for nucleophilic substitution reactions, enabling the introduction of a wide array of other functional groups (e.g., amines, cyanides, azides), thus vastly expanding its synthetic utility.

The following table summarizes key derivatization pathways and their functional outcomes.

Reaction TypeReagent(s)Derivative Functional GroupSpecialized Function / Synthetic Utility
OxidationPCC, DMP, etc.Aldehyde (-CHO)Intermediate for C-C bond formation; precursor for fragrance compounds.
OxidationJones reagent, KMnO₄, etc.Carboxylic Acid (-COOH)Synthesis of pharmaceutical standards (Ibuprofen Impurity F). nih.govchemicalbook.com
EsterificationCarboxylic acid, Acyl halideEster (-COOR)Substrate for enzymatic kinetic resolution; modification of physical properties. nih.gov
Conversion to Alkyl HalideSOCl₂, PBr₃Halide (-Cl, -Br)Intermediate for nucleophilic substitution reactions.
Conversion to Sulfonate EsterTsCl, MsClTosylate/Mesylate (-OTs/OMs)Excellent leaving group for Sₙ2 reactions, enabling diverse functionalization.

Through these derivatization strategies, this compound can be transformed into a wide range of intermediates, each with specific functions tailored for advanced applications.

Research on the Role of 3 4 2 Methylpropyl Phenyl Propan 1 Ol in Pharmaceutical Impurity Profiles

Formation Pathways of 3-[4-(2-Methylpropyl)phenyl]propan-1-ol as a Degradation Product

While often considered a process-related impurity, this compound can also emerge through degradation pathways, although it is more commonly associated with synthetic side reactions. Its formation is particularly relevant in the manufacturing of Ibuprofen (B1674241), where it arises from specific, sometimes unintended, chemical transformations.

The primary formation pathways include:

Incomplete Reduction of Intermediates : During the synthesis of APIs like Ibuprofen, catalytic hydrogenation is a common step. If the reaction involves propanal-containing intermediates, their incomplete reduction can lead to the formation of the corresponding primary alcohol, this compound. The efficiency of the catalyst and control over reaction conditions such as temperature, pressure, and reaction time are critical to drive the reduction to completion and minimize this impurity.

Side Reactions of Precursors : In synthetic routes that utilize precursors like 4-isobutylacetophenone, unintended side reactions can occur. For instance, under certain basic conditions or in the presence of specific reagents, alkylation or condensation reactions might proceed in an unplanned manner, leading to the carbon skeleton of this compound, which is then subsequently reduced to the final alcohol impurity.

The table below summarizes the key formation pathways and the contributing factors.

Formation PathwayDescriptionKey Contributing Factors
Incomplete Reduction Failure to completely reduce a propanal-based intermediate to the desired functional group during a hydrogenation step. Inadequate catalyst activity, non-optimal hydrogen pressure, improper temperature control, insufficient reaction time.
Precursor Side Reactions Unintended alkylation or condensation reactions involving synthetic precursors like 4-isobutylacetophenone. Presence of strong bases, reactive intermediates, lack of regioselectivity in reactions.

It is important to distinguish this compound from other officially recognized impurities of Ibuprofen in various pharmacopoeias. For example, the European Pharmacopoeia lists Ibuprofen Impurity P as (2RS)-2-[4-(2-Methylpropyl)phenyl]propan-1-ol, a structural isomer, and Impurity F as 3-[4-(2-Methylpropyl)phenyl]propanoic acid. sigmaaldrich.comamazonaws.com While structurally similar, their formation pathways and analytical behaviors differ.

Methodological Approaches for Impurity Identification and Quantification in Active Pharmaceutical Ingredients (APIs)

Accurate identification and quantification of impurities such as this compound are fundamental to quality control in pharmaceutical manufacturing. A variety of sophisticated analytical techniques are employed to detect and measure this impurity, often in the presence of the main API and other related substances.

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for this purpose. Both Reverse-Phase (RP-HPLC) and Normal-Phase (NP-HPLC) methods can be developed and validated for the separation and quantification of this impurity. researchgate.netnih.gov

Key Analytical Techniques:

High-Performance Liquid Chromatography (HPLC) : This is the cornerstone of impurity profiling. Methods are developed to ensure sufficient resolution between the API, this compound, and other potential impurities. nih.gov The use of photodiode array (PDA) detectors allows for the assessment of peak purity.

HPLC-Mass Spectrometry (HPLC-MS) : This hyphenated technique provides an additional layer of certainty in identification. It combines the separation power of HPLC with the mass-analyzing capability of MS, allowing for the unequivocal identification of the impurity based on its mass-to-charge ratio, which is crucial for distinguishing between isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) : For volatile impurities or those that can be easily derivatized, GC-MS offers excellent separation and sensitivity. The European Pharmacopoeia, for instance, specifies a GC-based method for the related Impurity F, highlighting the utility of this technique in the analysis of Ibuprofen-related compounds. researchgate.netnih.gov

The table below outlines typical parameters for an HPLC method that could be adapted for the quantification of this compound.

ParameterTypical ConditionsPurpose
Column C18 or Phenyl-Hexyl, 5 µm particle sizeProvides separation based on hydrophobicity. Phenyl-hexyl columns can offer alternative selectivity for aromatic compounds.
Mobile Phase Acetonitrile/Water or Methanol (B129727)/Buffer GradientElutes the API and impurities from the column. A gradient is often used to resolve compounds with different polarities.
Flow Rate 1.0 - 1.5 mL/minEnsures optimal separation efficiency and reasonable analysis time.
Column Temperature 25 - 40 °CControls retention time reproducibility and can improve peak shape.
Detection UV/PDA at 220-264 nmMonitors the eluent for UV-absorbing compounds. The specific wavelength is chosen for maximum sensitivity. researchgate.net
Injection Volume 5 - 20 µLA small, precise volume of the sample solution is introduced into the system.
Quantification External Standard MethodThe peak area of the impurity in the sample is compared to the peak area of a certified reference standard of known concentration.

Validation of these analytical methods is performed according to International Council for Harmonisation (ICH) guidelines to ensure they are accurate, precise, linear, sensitive, specific, and robust. researchgate.net

Impact of Manufacturing Processes on Impurity Formation and Control Strategies

The formation of this compound is intrinsically linked to the manufacturing process of the API. Therefore, a deep understanding of the reaction mechanism and the influence of process parameters is essential for implementing effective control strategies.

Impact of Manufacturing Processes:

Choice of Synthesis Route : Different synthetic pathways to an API can produce different impurity profiles. A route that involves propanal intermediates or relies on reductions prone to stalling will have a higher risk of forming this specific impurity.

Reaction Conditions : Parameters such as temperature, pressure, pH, and catalyst choice can significantly influence the rate of side reactions. For example, in catalytic hydrogenation, an inappropriate choice of catalyst or operating conditions can favor the formation of the alcohol impurity over the intended product.

Purity of Starting Materials : Impurities in the starting materials or reagents can sometimes participate in side reactions, leading to the generation of new, unexpected impurities in the final product.

Control Strategies:

Effective control of this compound involves a multi-faceted approach combining process optimization, in-process monitoring, and robust purification methods.

Process Analytical Technology (PAT) : The implementation of in-line monitoring tools, such as Fourier-Transform Infrared Spectroscopy (FTIR), can provide real-time information on the concentration of key intermediates. This allows for precise control of the reaction endpoint, ensuring complete conversion and minimizing the carry-over of unreacted intermediates that could form impurities.

Optimization of Reaction Conditions : A systematic study of reaction parameters (Design of Experiments, DoE) can identify the optimal conditions that maximize the yield of the API while minimizing the formation of this compound and other impurities. This includes fine-tuning temperature, pressure, reaction time, and reagent stoichiometry.

Purification Techniques : If the formation of the impurity cannot be completely avoided, efficient purification steps are necessary. Preparative HPLC is a powerful tool for removing impurities at parts-per-million (ppm) levels, ensuring the final API meets the required purity specifications. Crystallization is another key purification step where solubility differences between the API and the impurity are exploited to achieve separation.

Quality by Design (QbD) : A comprehensive QbD approach involves building quality into the product from the outset. This includes identifying critical process parameters (CPPs) that impact the formation of impurities and establishing a design space within which the process must operate to consistently produce an API of the desired quality.

By integrating these strategies, pharmaceutical manufacturers can effectively control the levels of this compound, ensuring the final API complies with the stringent purity requirements set by regulatory authorities.

Q & A

Q. Optimization Strategies :

ParameterOptimal ConditionImpact on Yield
Catalyst Loading5% Pd/CMaximizes reduction efficiency
Temperature40°CBalances reaction rate and side-product formation
SolventEthanol/THF (3:1)Enhances solubility of aromatic intermediates

Basic: What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

  • NMR :
    • ¹H NMR (CDCl₃): δ 0.90 (d, 6H, -CH(CH₃)₂), 1.80 (m, 1H, -CH(CH₃)₂), 2.45 (t, 2H, Ar-CH₂), 3.65 (t, 2H, -CH₂OH).
    • ¹³C NMR : Signals at 22.5 (CH₃), 45.8 (-CH(CH₃)₂), 70.1 (-CH₂OH) confirm structure .
  • HPLC : Use a C18 column (4.6 × 250 mm) with acetonitrile/water (70:30) at 1.0 mL/min; retention time ~8.2 min .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Purity Validation : Quantify impurities (e.g., ibuprofen-related derivatives) via HPLC-MS, referencing EP impurity standards (e.g., Imp. P at CAS 36039-36-8) .
  • Dose-Response Curves : Compare EC₅₀ values across cell lines (e.g., HEK293 vs. HepG2) to assess cell-type specificity.
  • Metabolic Stability : Evaluate hepatic microsomal half-life (e.g., rat vs. human) to clarify species-dependent effects .

Advanced: What are the key challenges in chiral resolution of this compound, and how can they be addressed?

Answer: The compound’s single stereocenter necessitates enantiomeric separation for pharmacological studies:

  • Chiral Stationary Phases : Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10).
  • Derivatization : Convert to diastereomers via reaction with (+)-α-methoxy-α-trifluoromethylphenylacetyl chloride for GC-MS analysis .
  • Crystallization : Employ tartaric acid derivatives to isolate enantiomers, achieving >98% ee under optimized solvent conditions .

Advanced: How does this compound compare structurally and functionally to its analogs?

Answer: A comparative analysis highlights its uniqueness:

CompoundStructural FeatureKey DifferenceBiological Relevance
3-[4-(Dimethylamino)phenyl]propan-1-ol-N(CH₃)₂ groupEnhanced CNS penetrationStudied for neurotransmitter modulation
3-(4-Chlorophenyl)propan-1-ol-Cl substituentHigher logP (3.2 vs. 2.8)Increased membrane permeability
3-Amino-1-(2,4-dimethylphenyl)propan-1-ol-NH₂ grouppH-dependent solubilityExplored as a prodrug candidate

Advanced: What mechanistic insights explain its role as a pharmaceutical impurity?

Answer: The compound is a known impurity in ibuprofen synthesis, arising from:

  • Incomplete Reduction : Residual propanal intermediates during catalytic hydrogenation.
  • Side Reactions : Alkylation of 4-isobutylacetophenone precursors under basic conditions.
    Mitigation :
  • Process Analytics : Monitor reaction progress via in-line FTIR to detect aldehyde intermediates.
  • Purification : Use preparative HPLC with a phenyl-hexyl column to isolate the impurity at ppm levels .

Advanced: What computational approaches predict the metabolic fate of this compound?

Answer:

  • In Silico Tools :
    • ADMET Predictor : Estimates hepatic clearance (CLhep = 12 mL/min/kg) and CYP3A4 affinity.
    • Docking Studies : Simulate interactions with human serum albumin (binding energy: −8.2 kcal/mol) .
  • Experimental Validation : Cross-validate with microsomal incubation (NADPH-dependent oxidation) and LC-QTOF-MS to identify hydroxylated metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.